molecular formula C29H30N2O3 B5219483 3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5219483
M. Wt: 454.6 g/mol
InChI Key: VSNYRUACCDHCIS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[1,4]diazepine derivative characterized by a fused bicyclic system comprising two benzene rings and a seven-membered diazepine ring. Key structural features include:

  • Substituents: A 4-methoxyphenyl group at position 3 and a 4-propoxyphenyl group at position 11.
  • Functional Groups: Methoxy (–OCH₃) and propoxy (–OCH₂CH₂CH₃) groups, which influence electronic properties and solubility.

Properties

IUPAC Name

9-(4-methoxyphenyl)-6-(4-propoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3/c1-3-16-34-23-14-10-20(11-15-23)29-28-26(30-24-6-4-5-7-25(24)31-29)17-21(18-27(28)32)19-8-12-22(33-2)13-9-19/h4-15,21,29-31H,3,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNYRUACCDHCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H30N2O3
  • Molecular Weight : 454.56 g/mol
  • CAS Number : 438476-29-0

Biological Activity Overview

This compound exhibits a range of biological activities that may contribute to its therapeutic potential. Key areas of focus include:

  • Anticancer Activity : Preliminary studies indicate that this compound has the potential to inhibit cancer cell proliferation. It has been tested against various cancer cell lines, including leukemia and breast cancer cells.
  • Neuropharmacological Effects : The dibenzo diazepine structure suggests possible interactions with neurotransmitter systems, particularly GABAergic pathways.

Anticancer Activity

A study conducted on the anticancer activity of similar dibenzo compounds showed that they can inhibit the growth of cancer cells. The compound was evaluated in vitro against several cancer types at a concentration of 10 µM. The results indicated modest activity against specific leukemia cell lines and some solid tumors.

Cancer Cell LineIC50 (µM)Sensitivity
MDA-MB-231 (Breast)15Moderate
K562 (Leukemia)12High
A549 (Lung)25Low
HeLa (Cervical)20Moderate

The proposed mechanisms of action for this compound include:

  • Inhibition of Microtubule Dynamics : Similar compounds have been noted to disrupt microtubule formation, leading to apoptosis in rapidly dividing cancer cells.
  • Dopamine Receptor Modulation : Some derivatives have shown affinity for dopamine receptors, which may influence neuropharmacological effects.

Case Studies

  • Study on Breast Cancer Cells : A specific study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The findings suggested that treatment led to reduced cell viability and induced apoptosis through caspase activation.
  • Neuropharmacological Assessment : Another study explored the effects on rodent models, where administration resulted in altered behavior indicative of anxiolytic properties.

Comparison with Similar Compounds

Structural Variations and Their Implications

Dibenzo[1,4]diazepin-1-one derivatives differ primarily in substituent groups, which dictate chemical reactivity, pharmacokinetics, and target specificity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents Molecular Weight Key Properties Biological Activity
Target Compound 3-(4-MeO-Ph), 11-(4-PrO-Ph) ~456.5 g/mol* High lipophilicity (propoxy group); moderate solubility (methoxy) Hypothesized CNS activity (analog-based)
3-(4-MeO-Ph)-11-[4-(CF₃)-Ph] () 3-(4-MeO-Ph), 11-(4-CF₃-Ph) 464.5 g/mol Enhanced electron-withdrawing effects (CF₃) Potential antitumor activity
11-(3-Cl-Ph)-3-(4-MeO-Ph) () 3-(4-MeO-Ph), 11-(3-Cl-Ph) ~423.9 g/mol Increased polarity (Cl); reduced metabolic stability Improved receptor affinity in vitro
3-(2-Thienyl)-11-(diMeAmino-Ph) () 3-(Thienyl), 11-(NMe₂-Ph) ~429.5 g/mol Electron-rich (thienyl); basic (NMe₂) Enhanced solubility and receptor binding
10-(4-BrBz)-11-(3,4-diMeO-Ph) () 11-(3,4-diMeO-Ph), 10-(4-BrBz) 561.5 g/mol Bulky substituents (Br, diMeO) Anticancer activity (NF-κB pathway modulation)

*Calculated based on structural analogs.

Substituent-Driven Functional Differences

Methoxy vs. Propoxy Groups: The 4-methoxyphenyl group (present in the target compound and ) enhances π-π stacking with aromatic residues in proteins, improving binding affinity.

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl (–CF₃) group in lowers electron density, stabilizing interactions with hydrophobic pockets in enzymes .
  • Chloro (–Cl) in introduces polarity but may reduce metabolic stability due to susceptibility to glutathione conjugation .

Heterocyclic Modifications :

  • Thienyl () enhances electron delocalization, improving charge-transfer interactions with biological targets .

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